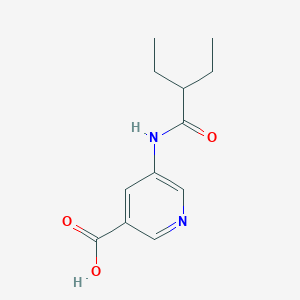
(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine: is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol. It is a derivative of tetrahydropyran, featuring a methoxy group and a methanamine group attached to the tetrahydropyran ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tetrahydropyran derivatives.
Reaction Conditions:
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using controlled reaction conditions to ensure consistency and purity.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the methoxy or methanamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to understand its interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-methoxybenzophenone: Another compound with a methoxy group but a different core structure.
5,6-Dihydro-4-methoxy-2H-pyran: A related compound with a similar structure but lacking the methanamine group.
Uniqueness:
Structural Differences: The presence of the methanamine group in (4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine distinguishes it from similar compounds.
Functional Groups: The combination of the methoxy and methanamine groups provides unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(4-methoxy-2,2-dimethyloxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)6-9(7-10,11-3)4-5-12-8/h4-7,10H2,1-3H3 |
Clé InChI |
PNHUXRJTOJIANC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CN)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


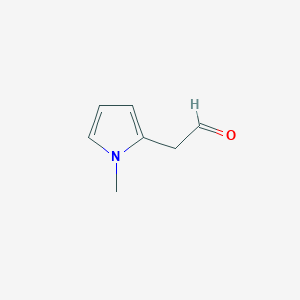

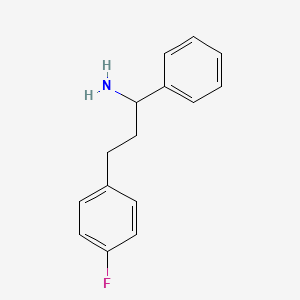
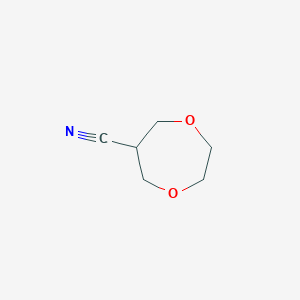
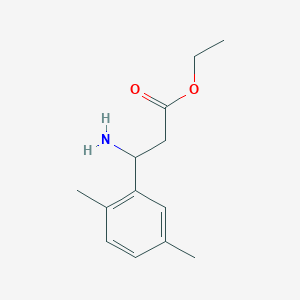
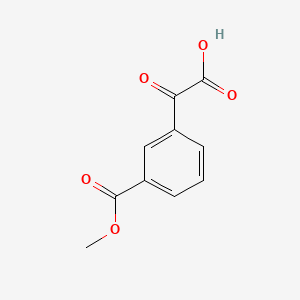
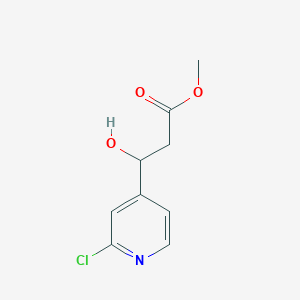
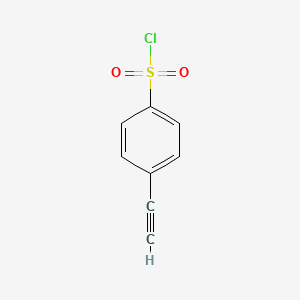
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
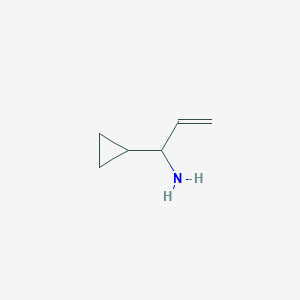
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)


